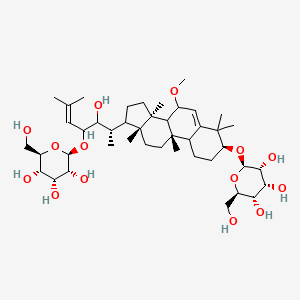
Karaviloside V
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Momordica charantia. This compound is part of a family of related glycosides, including Karaviloside I, II, III, and XI . Karaviloside V has garnered interest due to its potential therapeutic properties and its role in traditional medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Karaviloside V can be extracted from the roots of Momordica charantia using methanol . The extraction process involves drying the plant material, followed by methanol extraction to isolate the glycosides. The methanol extract is then subjected to various chromatographic techniques to purify this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale extraction from the plant material, followed by purification using industrial chromatography techniques. The scalability of this process depends on the availability of Momordica charantia and the efficiency of the extraction and purification methods.
Análisis De Reacciones Químicas
Types of Reactions
Karaviloside V undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the glycoside.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying glycoside reactions and properties.
Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Studied for its potential anti-inflammatory, antidiabetic, and anticancer properties
Mecanismo De Acción
The mechanism of action of Karaviloside V involves its interaction with specific molecular targets and pathways. It has been shown to modulate inflammatory pathways by affecting the expression of pro-inflammatory markers such as IL-6, TNF-α, and iNOS . Additionally, it may inhibit enzymes like α-amylase and α-glucosidase, contributing to its antidiabetic effects .
Comparación Con Compuestos Similares
Similar Compounds
Karaviloside I, II, III, XI: Other cucurbitane-type triterpenoid glycosides found in Momordica charantia.
Momordicoside L, A: Other glycosides with similar structures and biological activities.
Uniqueness
Karaviloside V stands out due to its specific glycoside structure and its unique combination of biological activities. While other similar compounds share some properties, this compound’s specific interactions with molecular targets and its potential therapeutic applications make it a compound of significant interest.
Propiedades
Fórmula molecular |
C43H72O14 |
|---|---|
Peso molecular |
813.0 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(3S,7S,9S,13R,14S)-17-[(2S)-3-hydroxy-6-methyl-4-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-7-methoxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C43H72O14/c1-20(2)16-25(54-38-35(51)33(49)31(47)27(18-44)55-38)30(46)21(3)22-12-13-43(8)37-26(53-9)17-24-23(41(37,6)14-15-42(22,43)7)10-11-29(40(24,4)5)57-39-36(52)34(50)32(48)28(19-45)56-39/h16-17,21-23,25-39,44-52H,10-15,18-19H2,1-9H3/t21-,22?,23?,25?,26-,27+,28+,29-,30?,31+,32+,33+,34+,35+,36+,37?,38+,39-,41-,42+,43-/m0/s1 |
Clave InChI |
NFGQKKGYMKRYEF-CATOSXSLSA-N |
SMILES isomérico |
C[C@@H](C1CC[C@@]2([C@@]1(CC[C@@]3(C2[C@H](C=C4C3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O)OC)C)C)C)C(C(C=C(C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O)O |
SMILES canónico |
CC(C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)OC)C)C)C)C(C(C=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















